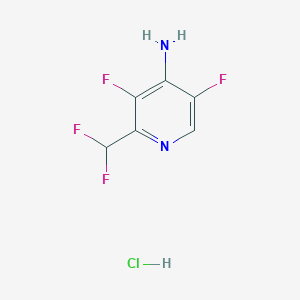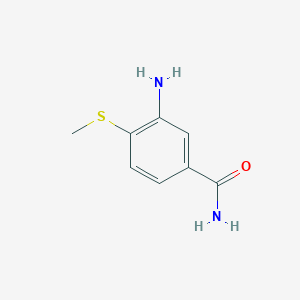
Bis(1-oxoisononyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-oxoisononyl) peroxide: is an organic peroxide compound with the chemical formula C18H34O4 . It is known for its strong oxidizing properties and is used in various industrial applications, particularly as an initiator for polymerization reactions. The compound is sensitive to temperature changes and contamination, which can lead to violent decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-oxoisononyl) peroxide typically involves the reaction of nonanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions must be carefully controlled to prevent decomposition and ensure high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process includes stringent temperature control and the use of stabilizers to prevent premature decomposition. The compound is usually stored and transported as a mixture with an inert solid to enhance safety .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1-oxoisononyl) peroxide primarily undergoes decomposition reactions, where it breaks down into nonanoic acid and oxygen. It can also participate in oxidation reactions, where it acts as an oxidizing agent to convert other compounds into their oxidized forms .
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and various acids as catalysts. The reactions are typically carried out at controlled temperatures to prevent explosive decomposition.
Decomposition Reactions: These reactions can be initiated by heat or contamination with certain metals or organic compounds.
Major Products: The major products formed from the decomposition of this compound are nonanoic acid and oxygen. In oxidation reactions, the products depend on the specific substrates being oxidized .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(1-oxoisononyl) peroxide is used as an initiator for radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: While not commonly used directly in biological or medical applications, the compound’s derivatives and related peroxides are studied for their potential antimicrobial and antitumor properties .
Industry: In the industrial sector, this compound is used in the production of plastics and resins. It serves as a curing agent for unsaturated polyester resins and as a cross-linking agent for polyethylene .
Mécanisme D'action
The mechanism of action of bis(1-oxoisononyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, particularly polymerization. The molecular targets include unsaturated compounds that can undergo radical addition reactions .
Comparaison Avec Des Composés Similaires
Bis(1-oxononyl) peroxide: Similar in structure and properties, used in similar applications.
Bis(1-hydroperoxyalkyl) peroxides: These compounds also serve as initiators for polymerization and have similar reactivity.
Uniqueness: Bis(1-oxoisononyl) peroxide is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled polymerization processes where precise initiation is required .
Propriétés
Numéro CAS |
58499-37-9 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
7-methyloctanoyl 7-methyloctaneperoxoate |
InChI |
InChI=1S/C18H34O4/c1-15(2)11-7-5-9-13-17(19)21-22-18(20)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |
Clé InChI |
XKXGWYAQJRXDPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC(=O)OOC(=O)CCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


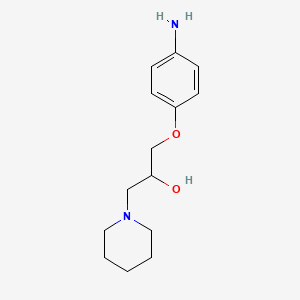
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)


![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)

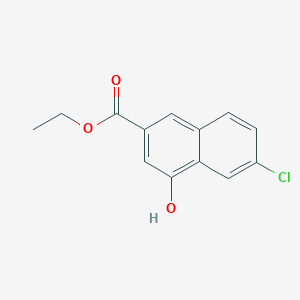
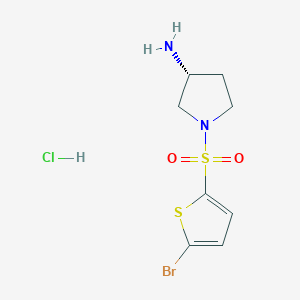

![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
